Nonadecanal
Overview
Description
Nonadecanal is a long-chain aldehyde with the chemical formula C₁₉H₃₈O. It is also known as nonadecanaldehyde. This compound is a fatty aldehyde and is part of the broader class of organic compounds known as aliphatic aldehydes. This compound is typically found in various natural sources and is known for its waxy texture and characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonadecanal can be synthesized through several methods, including the oxidation of nonadecanol (a long-chain alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of olefins, followed by hydrogenation. This method involves the addition of a formyl group (CHO) to an olefin, resulting in the formation of an aldehyde. The process is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.
Types of Reactions:
Oxidation: this compound can be oxidized to nonadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be reduced to nonadecanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation: this compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base, forming β-hydroxy aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or potassium hydroxide (KOH)
Major Products Formed:
Oxidation: Nonadecanoic acid
Reduction: Nonadecanol
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
Nonadecanal has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential antimicrobial properties and its role in the synthesis of bioactive compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
Nonadecanal exerts its effects primarily through its aldehyde functional group. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can participate in further chemical transformations. In biological systems, this compound can interact with specific receptors or enzymes, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Nonadecane: A saturated hydrocarbon with the formula C₁₉H₄₀, lacking the aldehyde functional group.
Nonadecanol: A long-chain alcohol with the formula C₁₉H₄₀O, differing by the presence of a hydroxyl group instead of an aldehyde group.
Nonadecanoic Acid: A long-chain carboxylic acid with the formula C₁₉H₃₈O₂, formed by the oxidation of nonadecanal.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts. This functional group allows this compound to participate in a variety of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Properties
IUPAC Name |
nonadecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h19H,2-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYYZWCMUFWBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938401 | |
Record name | Nonadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17352-32-8 | |
Record name | Nonadecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17352-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017352328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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